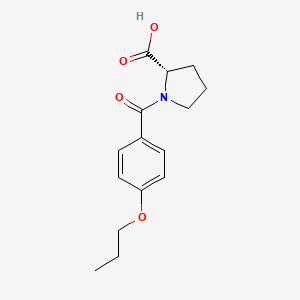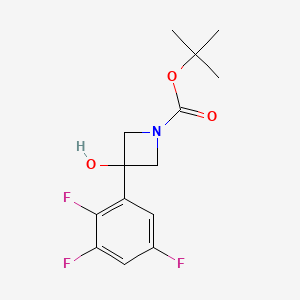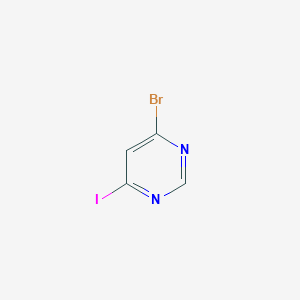
4-Bromo-6-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-iodopyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and iodine atoms at positions 4 and 6, respectively, makes this compound a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodopyrimidine typically involves halogenation reactions. One common method is the sequential halogenation of pyrimidine. Initially, pyrimidine undergoes bromination to introduce a bromine atom at the 4-position. This is followed by iodination at the 6-position using iodine or an iodine-containing reagent under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.
Coupling Products: A wide range of biaryl or alkyl-aryl pyrimidines are formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 4-Bromo-6-iodopyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of potential therapeutic agents. Compounds derived from this compound have shown activity against various biological targets, including enzymes and receptors .
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the performance of these materials .
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodopyrimidine and its derivatives depends on the specific biological target or application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity towards the target .
Comparison with Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 4-Chloro-6-iodopyrimidine
- 4-Bromo-5-iodopyrimidine
Uniqueness: 4-Bromo-6-iodopyrimidine is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in cross-coupling reactions and as a precursor for synthesizing complex molecules .
Properties
CAS No. |
1417519-08-4 |
|---|---|
Molecular Formula |
C4H2BrIN2 |
Molecular Weight |
284.88 g/mol |
IUPAC Name |
4-bromo-6-iodopyrimidine |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-4(6)8-2-7-3/h1-2H |
InChI Key |
VECKQAJGGIIGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


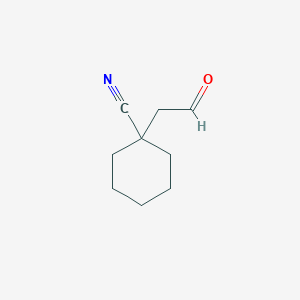
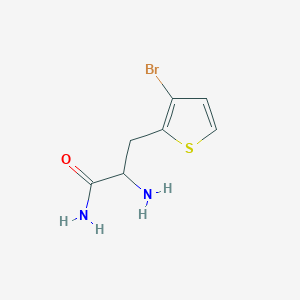
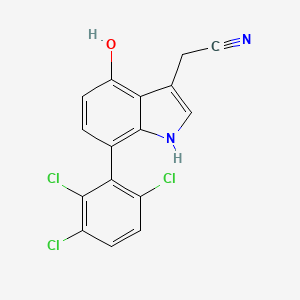

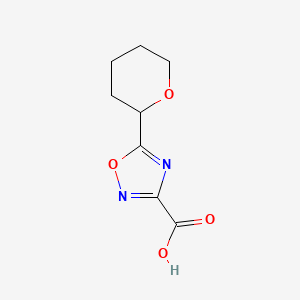
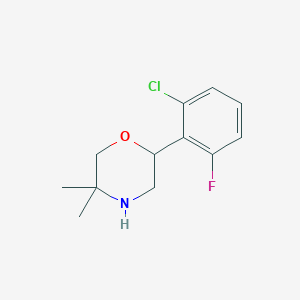

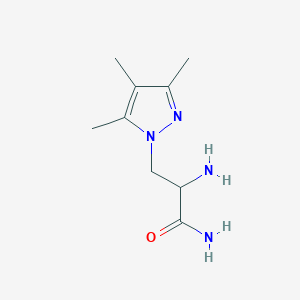
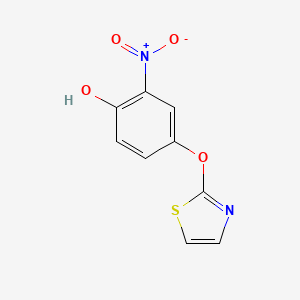
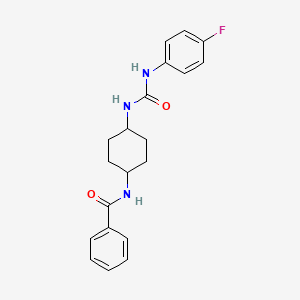
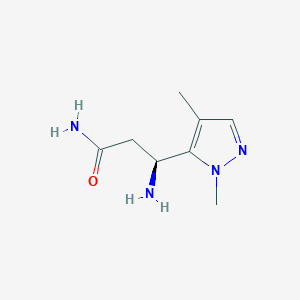
amine](/img/structure/B13078758.png)
